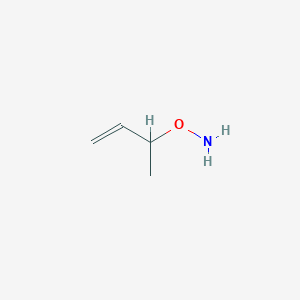

o-(1-Methyl-allyl)-hydroxylamine

Description

Historical Context and Evolution of Hydroxylamine (B1172632) Derivatives in Synthetic Chemistry

Hydroxylamine itself was first isolated in 1865 by Wilhelm Clemens Lossen. wikipedia.orgyoutube.com Initially, much of the research focused on the parent compound and its simple salts, which were primarily used as reducing agents and in the formation of oximes from aldehydes and ketones. wikipedia.orgyoutube.comncert.nic.in The exploration of substituted hydroxylamine derivatives began to expand their synthetic utility. Early work involved simple N- and O-alkylations, but the full potential of these derivatives as multifaceted synthetic tools was realized more recently. wikipedia.org

The evolution of synthetic chemistry, particularly the advent of transition-metal-catalyzed cross-coupling reactions, has dramatically expanded the role of hydroxylamine derivatives. cardiff.ac.uk In recent years, they have been recognized not just as simple nucleophiles but as precursors to nitrogen-centered radicals in photoredox catalysis and as key components in the stereocontrolled synthesis of complex nitrogen-containing molecules. nih.govnih.gov This progression from a simple inorganic reagent to a sophisticated class of organic building blocks highlights the continuous development within synthetic chemistry, where new methodologies unlock novel applications for established functional groups. nih.gov

Significance of O-Allylic Hydroxylamines as Versatile Synthetic Intermediates

Within the broader class of O-substituted hydroxylamines, O-allylic derivatives hold particular importance as versatile synthetic intermediates. The allyl group introduces a reactive handle that can participate in a wide array of transformations. A key area of their application is in transition-metal-catalyzed allylic substitution reactions. organic-chemistry.orgnih.govacs.org

In these reactions, the hydroxylamine can act as a nucleophile, with either the nitrogen or the oxygen atom participating in bond formation. Research has shown that the regioselectivity of these reactions—whether the substitution occurs at the more or less substituted end of the allyl group (branched vs. linear products)—can be controlled by the choice of the metal catalyst. organic-chemistry.orgacs.org For instance, palladium catalysts often favor the formation of linear products, while iridium catalysts can selectively produce branched products. organic-chemistry.orgnih.govacs.org This catalytic control allows for the synthesis of structurally diverse allylated hydroxylamines, which are valuable precursors for more complex molecules, including various nitrogen-containing heterocycles and amino alcohols. nih.govresearcher.life

Furthermore, the O-allyl group can be cleaved under specific conditions, making allylamine (B125299) and diallylamine (B93489) useful as ammonia (B1221849) equivalents in the synthesis of primary amines. acs.org The ability to use O-allylic hydroxylamines to construct carbon-nitrogen bonds with a high degree of control over stereochemistry and regiochemistry underscores their significance in modern organic synthesis. nih.govnih.gov

Specific Focus on O-(1-Methyl-allyl)-hydroxylamine: Structural Features and Research Relevance

This compound, also known as O-(but-3-en-2-yl)hydroxylamine, is a specific example of an O-allylic hydroxylamine that embodies the characteristics making this class of compounds synthetically useful. guidechem.comchemicalbook.com Its structure features a branched allylic substituent, which makes it a key substrate and product in studies of regioselective allylic substitution. organic-chemistry.orgacs.org

The presence of the methyl group on the allylic chain creates a chiral center, making it a valuable reagent for investigating and developing asymmetric syntheses. The ability to selectively synthesize one enantiomer of a chiral amine is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The research relevance of this compound lies in its role as a model substrate for developing new catalytic methods. organic-chemistry.orgacs.org Studies involving this compound contribute to a deeper understanding of the factors that control regioselectivity and enantioselectivity in allylic substitution reactions, paving the way for the synthesis of complex, biologically active molecules. nih.govnih.gov

Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 71350-16-8 |

| Chemical Name | This compound hydrochloride |

| Synonyms | O-(1-Methyl-2-propenyl)hydroxylamine hydrochloride, O-(3-Buten-2-yl)hydroxylamine Hydrochloride, O-(But-3-en-2-yl)hydroxylamine hydrochloride |

| Molecular Formula | C₄H₁₀ClNO |

| Formula Weight | 123.58 g/mol |

This data is compiled from multiple sources for the hydrochloride salt of the compound. guidechem.comchemicalbook.comamericanchemicalsuppliers.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-but-3-en-2-ylhydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-4(2)6-5/h3-4H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABUENBNHRXMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500475 | |

| Record name | O-But-3-en-2-ylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71960-87-7 | |

| Record name | O-But-3-en-2-ylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of O 1 Methyl Allyl Hydroxylamine

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in O-(1-Methyl-allyl)-hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This property is central to its reactions with electrophilic species, most notably carbonyl compounds.

Formation of Oximes and Oxime Ethers

Hydroxylamine (B1172632) and its derivatives are well-known for their reaction with aldehydes and ketones to form oximes. wikipedia.orgtestbook.com In the case of this compound, this reaction leads to the formation of O-substituted oximes, also known as oxime ethers. The reaction is a nucleophilic addition-elimination process. testbook.com The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime ether. testbook.comquora.com These reactions are typically reversible and acid-catalyzed. testbook.com

Oximes are important functional groups in organic synthesis, serving as protecting groups for carbonyls and as precursors to other functionalities like amines. wikipedia.org The use of an O-substituted hydroxylamine like this compound directly yields an oxime ether, which can be a stable final product or a useful intermediate in multi-step syntheses. acs.org

Reactivity with Carbonyl Compounds

The reaction of hydroxylamines with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of carbonyl chemistry, yielding oximes. doubtnut.comresearchgate.net Aldehydes generally exhibit higher reactivity than ketones in these nucleophilic addition reactions. quora.comncert.nic.in This difference is attributed to both steric and electronic factors. Ketones have two alkyl or aryl substituents attached to the carbonyl carbon, which sterically hinder the approach of the nucleophile, whereas aldehydes have only one such substituent. quora.comncert.nic.in Electronically, the two electron-donating alkyl groups in a ketone reduce the partial positive charge (electrophilicity) on the carbonyl carbon more effectively than the single substituent in an aldehyde. ncert.nic.in

The general mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen on the carbonyl carbon. ncert.nic.in This is followed by proton transfer and subsequent dehydration, leading to the formation of the C=N double bond characteristic of an oxime. testbook.comquora.com The reaction is acid-catalyzed to facilitate the dehydration of the intermediate. testbook.com

| Carbonyl Compound | Product with Hydroxylamine | General Reactivity |

| Aldehyde (RCHO) | Aldoxime (RCH=NOH) | High quora.comncert.nic.in |

| Ketone (R₂C=O) | Ketoxime (R₂C=NOH) | Moderate quora.comncert.nic.in |

| Carboxylic Acid (RCOOH) | No Reaction | Low doubtnut.com |

| Ester (RCOOR') | No Reaction | Low doubtnut.com |

| Amide (RCONH₂) | No Reaction | Low doubtnut.com |

This table provides a general overview of the reactivity of various carbonyl compounds with hydroxylamine.

Electrophilic Behavior and Aminating Reagent Properties

While the nitrogen in this compound is nucleophilic, the N-O bond is relatively weak and can be cleaved, allowing the nitrogen atom to be transferred to nucleophiles. This makes hydroxylamine derivatives effective electrophilic aminating agents. wiley-vch.de These reagents are considered more stable and safer alternatives to other aminating agents like chloramines. wiley-vch.de

Nitrogen Transfer Reactions for Primary Amines, Amides, and N-Heterocycles

Hydroxylamine derivatives are valuable reagents for electrophilic amination, a process that forms C-N bonds by using an electrophilic nitrogen source. wiley-vch.de These reactions can be catalyzed by transition metals, such as copper or iridium, or proceed without a catalyst. wiley-vch.deacs.org In these transformations, a carbon nucleophile, such as a Grignard reagent or an organozinc compound, attacks the electrophilic nitrogen atom of the hydroxylamine derivative. wiley-vch.de This methodology provides a direct route to primary amines, which are fundamental building blocks in organic synthesis. organic-chemistry.org For instance, the reaction of Grignard reagents with certain O-sulfonyloximes, followed by hydrolysis, yields primary amines. organic-chemistry.org

Furthermore, iridium-catalyzed C-H amidation of arenes using N-substituted hydroxylamines can produce N-substituted arylamines under mild conditions, demonstrating high functional group tolerance. acs.org This direct functionalization of C-H bonds is a powerful strategy for synthesizing complex amines and N-heterocycles. acs.orgresearchgate.net

Aziridination of Olefins

Hydroxylamine derivatives, specifically hydroxylamine-O-sulfonic acids, have been successfully employed as aminating agents in the intermolecular aziridination of olefins. nih.gov Aziridines are valuable three-membered nitrogen-containing heterocycles. This method is notable for its effectiveness with a wide range of alkenes, including mono-, di-, tri-, and even non-activated tetra-substituted olefins, producing N-H aziridines in moderate to excellent yields. nih.gov The reaction is typically conducted under mild conditions, highlighting its practical utility and broad substrate compatibility. nih.gov

Rearrangement Reactions

O-alkenyl hydroxylamines are known to participate in rearrangement reactions, particularly sigmatropic rearrangements. A notable example is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of N,O-dialkenylhydroxylamines. nih.gov This process involves a concerted reorganization of electrons that results in the formation of a C-C bond, followed by a cyclization step to produce substituted 2-aminotetrahydrofurans. nih.gov

Another significant class of rearrangements involving hydroxylamine derivatives is the Bamberger rearrangement. wikipedia.org This reaction typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.org The mechanism proceeds through the formation of a nitrenium ion intermediate. wikipedia.org While the classic Bamberger rearrangement involves N-arylhydroxylamines, related rearrangements can occur with other hydroxylamine structures under acidic conditions. researchgate.net Additionally, rearrangements of O-(arenesulfonyl)hydroxylamines have been reported to yield ortho-sulfonyl anilines, proceeding through an intermolecular mechanism. nih.gov Similarly, the rearrangement of acyl O-hydroxylamines derived from arene carboxylic acids provides a route to ortho-aminated benzoic acids. rsc.org

| Rearrangement Type | Precursor | Key Product |

| organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | N,O-Dialkenylhydroxylamine | 2-Aminotetrahydrofuran nih.gov |

| Bamberger Rearrangement | N-Phenylhydroxylamine | 4-Aminophenol wikipedia.org |

| Acyl O-hydroxylamine Rearrangement | Acyl O-hydroxylamine | ortho-Aminobenzoic acid rsc.org |

| O-Arenesulfonylhydroxylamine Rearrangement | O-Arenesulfonylhydroxylamine | ortho-Sulfonyl aniline (B41778) nih.gov |

Aza-Hock Rearrangements

The aza-Hock rearrangement is a transformation used to synthesize anilines from benzyl (B1604629) alcohols or related precursors using hydroxylamine derivatives, typically O-arylsulfonyl hydroxylamines. nih.govspringernature.com The mechanism is analogous to the Hock rearrangement for phenol (B47542) synthesis and proceeds through several steps:

Generation of a stable benzyl cation in an acidic solvent like hexafluoroisopropanol (HFIP). springernature.comacs.org

Nucleophilic attack by the hydroxylamine derivative to form a reactive intermediate. acs.org

A Hock-type rearrangement involving migration of an aryl group to the electron-deficient nitrogen, prompted by the cleavage of the weak N-O bond. thieme.de

Hydrolysis of the resulting iminium ion to yield the final aniline product. acs.orgthieme.de

This pathway is highly dependent on the ability of the substrate to form a stabilized carbocation (typically benzylic) and the presence of a migrating aryl group. researchgate.netresearchgate.net For this compound, which lacks an aromatic ring that can migrate from carbon to nitrogen, the aza-Hock rearrangement is not a characteristic or feasible transformation pathway under the reported conditions.

Nitrene Intermediates and Related Transformations

Hydroxylamine derivatives are effective precursors for generating highly reactive nitrene intermediates, which can then be used in a variety of synthetic transformations such as C-H amination and alkene aziridination. researchgate.netrsc.org However, the direct generation of a nitrene from this compound is not typical. The N-O bond must first be activated by attaching an electron-withdrawing group to the nitrogen atom. nih.govnih.gov

The general pathway involves a two-step process:

N-Functionalization: The nitrogen of this compound is first acylated or sulfonylated (e.g., with benzoyl chloride or tosyl chloride) to form an N-acyl or N-sulfonyl-O-allyl-hydroxylamine.

Nitrene Generation and Transfer: This activated precursor can then be treated with a transition metal catalyst, commonly a rhodium(II) complex like Rh₂(esp)₂, to facilitate the cleavage of the now-weakened N-O bond. nih.gov This generates a metal-nitrenoid species. This highly reactive intermediate can then be trapped by an alkene to form an aziridine (B145994) or insert into a C-H bond to form a new C-N bond, providing access to valuable saturated N-heterocycles. nih.govmdpi.com

This strategy highlights the utility of the hydroxylamine core, where the O-allyl group can be considered a stable protecting group while the nitrogen is activated for subsequent nitrene-transfer chemistry.

Radical Reactions Involving the N-O Bond

The nitrogen-oxygen single bond in hydroxylamine derivatives is inherently weak, with a bond dissociation energy of approximately 57 kcal/mol. mdpi.com This low energy makes the N-O bond susceptible to homolytic cleavage, a process where the two electrons in the bond are divided equally between the nitrogen and oxygen atoms to generate radical species. wikipedia.orglibretexts.org

For this compound, homolytic cleavage initiated by heat or light would produce an aminyl radical (•NH₂) and a (1-methyl-allyl)oxyl radical. These radical intermediates can then participate in a variety of subsequent reactions. For example, aminyl radicals can be involved in single electron transfer (SET) processes or additions to aromatic systems to form aminated products. researchgate.net The generation of radicals from hydroxylamine derivatives is a key step in certain C-H amination reactions, where an arene radical cation and an aminyl radical recombine to form the product. researchgate.net

The dual nature of the N-O bond, capable of both heterolytic and homolytic cleavage, allows O-acyl hydroxylamines to function as both potent oxidants and nitrogen transfer agents, depending on the reaction conditions and the other reagents present. acs.org

Cope-Type Hydroamination Reactions

Cope-type hydroamination is a powerful, metal-free method for the direct addition of hydroxylamines to unsaturated carbon-carbon bonds. The reaction is the microscopic reverse of the well-known Cope elimination and proceeds through a concerted, five-membered cyclic transition state. mdpi.comrsc.org

This compound can participate in the intermolecular hydroamination of various alkenes and alkynes. acs.org While the reaction with strained alkenes proceeds readily, additions to unactivated, unstrained alkenes can be more challenging and may require elevated temperatures. nih.govnih.gov Vinylarenes, however, generally react in modest to good yields. acs.org The regioselectivity of the addition to vinylarenes is influenced by the electronic nature of the aromatic ring; electron-rich vinylarenes typically yield branched products, while electron-deficient ones favor linear products. nih.govacs.org The reaction is also efficient with alkynes, which are generally more reactive than alkenes in intermolecular Cope-type hydroaminations, leading to oxime products after a tautomerization step. nih.gov

The table below, adapted from studies on analogous N-alkylhydroxylamines, illustrates the typical scope and yields for the hydroamination of vinylarenes.

| Vinylarene | Hydroxylamine | Product | Yield (%) |

|---|---|---|---|

| Styrene | N-Benzylhydroxylamine | Branched | 65 |

| 4-Methoxystyrene | N-Benzylhydroxylamine | Branched | 79 |

| 4-Chlorostyrene | N-Benzylhydroxylamine | Branched | 50 |

| 4-Trifluoromethylstyrene | N-Benzylhydroxylamine | Linear | 61 |

| Styrene | N-Methylhydroxylamine | Branched | 58 |

Data is illustrative of typical reactions of N-alkylhydroxylamines with vinylarenes as reported in the literature. acs.org

While this compound cannot undergo an intramolecular cyclization on its own, it is a valuable building block for synthesizing precursors that can. researchgate.net By N-alkylating the hydroxylamine with a substrate containing both a leaving group and an alkene or alkyne (e.g., a 5-halopent-1-ene), a new molecule is formed that contains both the hydroxylamine moiety and an unsaturated bond connected by a carbon tether.

This tethered substrate can then undergo an intramolecular Cope-type hydroamination (a reverse Cope elimination) to form a saturated N-heterocycle, such as a pyrrolidine (B122466) or piperidine (B6355638) derivative. rsc.orgrsc.org The feasibility and outcome of the cyclization are highly dependent on the length of the tether that connects the nitrogen atom to the unsaturated system, which dictates the geometry of the cyclic transition state. This strategy provides an efficient, atom-economical route to valuable heterocyclic structures. researchgate.net

Functional Group Compatibility and Selectivity in Reactions

The reactivity of this compound is characterized by the interplay of its two primary functional components: the hydroxylamine moiety (-ONH₂) and the O-(1-methyl-allyl) group. The compatibility and selectivity of this compound in chemical transformations are dictated by the nature of the reactants and the reaction conditions employed. In many instances, the hydroxylamine group is the primary site of reaction, while the allyl group remains intact, or vice versa.

The hydroxylamine portion of the molecule, with its nucleophilic nitrogen and oxygen atoms, is the principal determinant of its reactivity in many synthetic applications. The nitrogen atom, being less electronegative than the oxygen atom, generally acts as the more potent nucleophile. This characteristic is central to its reactions with electrophilic species.

A notable example of the chemoselectivity of hydroxylamines is their facile amide-forming ligation with acylsilanes under aqueous conditions. nih.gov This reaction is reported to be fast, high-yielding, and demonstrates excellent functional-group tolerance, proceeding under mild conditions. nih.gov Such high chemoselectivity suggests that in the presence of an acylsilane, the hydroxylamine functionality of this compound would react preferentially, leaving other functional groups in a complex molecule unaffected. nih.gov

Furthermore, in transition metal-catalyzed reactions, the choice of catalyst can direct the selectivity. For instance, palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates tends to yield linear products, while iridium-catalyzed reactions can favor the formation of branched hydroxylamines. organic-chemistry.org When hydroxylamines bear an N-electron-withdrawing substituent, the oxygen atom becomes a reactive nucleophile in these transition-metal-catalyzed allylic substitutions. organic-chemistry.org

The compatibility of hydroxylamine derivatives with various protecting groups is also a critical aspect of their utility in multi-step synthesis. For example, copper-catalyzed N-arylation of hydroxylamines has been shown to be compatible with a range of N- and O-functionalizations. organic-chemistry.org Similarly, a metal-free amination reaction using trimethoxyphenyliodonium(III) acetate (B1210297) is compatible with several common protecting groups, including Troc, Cbz, Boc, benzyl, acetyl, and silyl (B83357) groups. organic-chemistry.org This broad compatibility indicates that this compound could likely be employed in synthetic routes involving these protecting groups without their unintended cleavage.

Another relevant transformation is the anhydrous hydration of nitriles to amides using aldoximes as a water source in the presence of a rhodium catalyst. organic-chemistry.org This method is noted for its excellent compatibility with functional groups that are sensitive to acidic or basic conditions and those that are prone to hydrolysis. organic-chemistry.org This suggests that the core structure of an O-allyl hydroxylamine is stable under these neutral conditions, and by extension, this compound would likely be compatible with nitriles and other hydrolytically labile groups under these specific reaction conditions. organic-chemistry.org

The table below summarizes the expected compatibility of this compound with various functional groups based on research findings with related hydroxylamine derivatives.

| Functional Group | Compatibility | Conditions / Remarks |

|---|---|---|

| Acylsilanes | Reactive | Forms amides via ASHA ligation under aqueous conditions. nih.gov |

| Aldehydes | Reactive | Forms oximes. |

| Ketones | Reactive | Forms oximes. |

| Nitriles | Compatible | Tolerated under specific Rh-catalyzed anhydrous hydration conditions using an aldoxime. organic-chemistry.org |

| Esters | Generally Compatible | Tolerated in many reactions, but can be reactive under harsh hydrolytic conditions. |

| Amides | Generally Compatible | Generally stable, but can be cleaved under specific, often harsh, conditions not typically employed with hydroxylamines. |

| Carboxylic Acids | Reactive | Can undergo acid-base reactions or participate in coupling reactions. |

| Alkyl Halides | Reactive | Can lead to N- or O-alkylation. |

| Aryl Halides | Reactive | Can undergo Pd-catalyzed O-arylation or Cu-catalyzed N-arylation. organic-chemistry.orgorganic-chemistry.org |

| Protecting Groups (Boc, Cbz, Ac, Bn, Silyl) | Compatible | Tolerated under various catalytic amination and arylation conditions. organic-chemistry.org |

| Alkenes | Compatible/Reactive | The internal allyl group can be reactive under specific conditions (e.g., metathesis, hydrogenation), but is often compatible with reactions at the hydroxylamine moiety. |

| Alcohols | Compatible | Generally tolerated, though can be reactive under strongly acidic or basic conditions. |

Mechanistic Investigations of O 1 Methyl Allyl Hydroxylamine Transformations

Elucidation of Reaction Mechanisms

The elucidation of the reaction mechanisms for the transformations of O-(1-Methyl-allyl)-hydroxylamine involves a combination of experimental studies and computational analysis. The primary dichotomy in these mechanisms is between concerted and stepwise processes, each of which is influenced by factors such as temperature, solvent, and the presence of catalysts or radical initiators.

Concerted pathways in the transformations of this compound are characterized by the simultaneous breaking and forming of multiple bonds in a single transition state. A prominent example of such a pathway is the hetero- thaiscience.infothaiscience.info-sigmatropic rearrangement. Analogous to the well-known Cope and Claisen rearrangements, this process would involve a six-membered cyclic transition state. imperial.ac.uk In the case of this compound, this rearrangement would lead to the formation of a C-N bond and the cleavage of the N-O bond, resulting in an imine or enamine product after tautomerization. The formation of a carbonyl group in related heteroatom Claisen rearrangements often renders the reaction irreversible.

Theoretical calculations on related systems, such as heteroaromatic allyl ethers, have shown that the activation energy for a thaiscience.infothaiscience.info-sigmatropic rearrangement can be significantly influenced by conformational constraints and electronic factors of the substrate. scispace.com For O-alkenyl hydroxylamines, the geometry of the transition state, whether it adopts a chair or boat conformation, plays a crucial role in determining the stereochemical outcome of the reaction. imperial.ac.uk In some cases, a thaiscience.infoCurrent time information in Bangalore, IN.-shift can compete with or even dominate the thaiscience.infothaiscience.info-rearrangement, depending on the specific substitution pattern and the stability of the transition states involved. scispace.com

Cope-type hydroamination reactions of hydroxylamines with alkenes and alkynes also proceed through a concerted mechanism and highlight the importance of the N-oxide intermediate's proton transfer step in intermolecular reactions. sigmaaldrich.com

Table 1: Examples of Concerted Rearrangements in Related Allylic Systems

| Reactant Type | Rearrangement Type | Product Type | Reference |

| Allyl phenyl ethers | thaiscience.infothaiscience.info-Claisen Rearrangement | o-Allylphenol | rsc.org |

| Allylic trichloroacetimidates | thaiscience.infothaiscience.info-Overman Rearrangement | Allylic trichloroacetamide | researchgate.net |

| Tertiary allylic N-oxides | thaiscience.infonih.gov-Meisenheimer Rearrangement | Trisubstituted hydroxylamine (B1172632) | nih.gov |

| O-allyl nitronic esters | thaiscience.infothaiscience.info-Sigmatropic Rearrangement | γ,δ-Unsaturated nitro compound | organic-chemistry.org |

Stepwise processes in the transformations of this compound involve the formation of one or more reactive intermediates. These pathways can be initiated by heat, light, or chemical reagents, leading to homolytic or heterolytic cleavage of the relatively weak N-O bond.

Thermal or photochemical conditions can induce the homolytic cleavage of the N-O bond, generating an aminyl radical and a 1-methyl-allyloxy radical. These radical species can then undergo a variety of subsequent reactions, including cyclization, hydrogen abstraction, or recombination. Radical cyclization of o-alkenylphenyl isocyanides, for instance, proceeds via a 5-exo-trig cyclization of an imidoyl radical intermediate. nih.gov Similarly, Mn(III)-mediated radical cascade cyclizations of o-alkenyl aromatic isocyanides with boronic acids have been reported to proceed through sequential intermolecular radical addition and intramolecular cyclization. springernature.com Free radical substitution reactions are often non-specific, and control over the products can be challenging. nih.gov

Alternatively, heterolytic cleavage of the N-O bond can lead to ionic intermediates. Acid catalysis can promote the formation of a carbocation on the allyl fragment and an amine anion, or an iminium ion and an alkoxide, depending on the specific conditions and the site of protonation. These ionic intermediates can then undergo rearrangements or reactions with nucleophiles present in the reaction mixture. The aza-Hock rearrangement of benzyl (B1604629) alcohols with arylsulfonyl hydroxylamines, for example, is proposed to proceed through a benzyl cation intermediate.

Identification and Characterization of Key Intermediates

The transient nature of reactive intermediates makes their direct observation and characterization challenging. However, their existence is often inferred from trapping experiments, spectroscopic studies, and the analysis of the final product distribution.

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. They are known intermediates in various chemical transformations, including the industrial production of hydrazine (B178648). Current time information in Bangalore, IN. In the context of this compound transformations, an intramolecular cyclization could potentially lead to an oxaziridine (B8769555) intermediate. This could occur, for example, after an initial isomerization to an enamine followed by oxidation. While direct evidence for the formation of an oxaziridine from this compound is not prominently documented, the general reactivity of related compounds suggests this as a plausible intermediate. Oxaziridines themselves can undergo further rearrangements, often via radical mechanisms when irradiated with UV light or in the presence of a single electron transfer reagent.

The involvement of radical species in the transformations of this compound is anticipated, particularly under thermal or photochemical conditions. The relatively weak N-O bond (estimated bond dissociation energy is in the range of 40-50 kcal/mol) can undergo homolytic cleavage to generate an aminyl radical and a resonance-stabilized 1-methyl-allyloxy radical.

The fate of these radicals is diverse. The aminyl radical can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of ammonia (B1221849) or a primary amine. The 1-methyl-allyloxy radical can undergo further fragmentation or rearrangement. In related systems, radical cyclizations are a common reaction pathway. For example, the radical cyclization of o-alkenylphenyl isocyanides initiated by tin hydrides leads to the formation of indole (B1671886) derivatives. nih.gov

Table 2: Examples of Reactions Involving Radical Intermediates

| Reaction | Initiator/Mediator | Key Radical Intermediate | Product Type | Reference |

| Cyclization of o-alkenylphenyl isocyanide | Tri-n-butyltin hydride/AIBN | Imidoyl radical | 3-Substituted indole | nih.gov |

| Cascade cyclization of o-alkenyl aromatic isocyanides | Mn(acac)₃ | Aryl radical | N-Unprotected 2-aryl-3-cyanoindole | springernature.com |

| Reduction of azides | (TMS)₃SiH | Silyl-substituted aminyl radical | Amine | organic-chemistry.org |

| Halogen atom transfer cyclization | Et₃B/O₂ | Alkyl radical | Cyclized product | organic-chemistry.org |

Carbocation intermediates may be formed through heterolytic cleavage of the C-O bond of the allyl group, particularly in the presence of a strong acid. Protonation of the hydroxylamine oxygen would make the hydroxylamine a better leaving group, facilitating the formation of a resonance-stabilized 1-methyl-allyl cation.

This carbocation can then be attacked by nucleophiles or undergo rearrangement. A relevant analogy is the aza-Hock rearrangement, where a benzyl cation is generated from a benzyl alcohol in the presence of a fluorinated alcohol like hexafluoroisopropanol (HFIP). This cation then reacts with a hydroxylamine derivative. In the case of this compound, an intramolecular rearrangement involving a carbocationic intermediate could lead to the formation of cyclic products. Kinetic studies on the acid-catalyzed rearrangement of related cyclic O,N-acetals have provided insights into the stabilization of ionic species involved in such rearrangement mechanisms. imperial.ac.uk

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to elucidating the mechanism of a chemical reaction by providing information about the reaction rate and its dependence on the concentration of reactants, catalysts, and other species. For the rearrangement of this compound, which is expected to proceed through a pericyclic transition state, kinetic analysis can help to confirm the intramolecular nature of the reaction and to quantify the energetic barriers involved.

A typical approach to determining the rate law for the rearrangement of this compound would involve monitoring the disappearance of the reactant or the appearance of the product over time under various initial concentrations of the hydroxylamine. The reaction progress can be followed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

For a unimolecular, intramolecular rearrangement, as is expected for a researchgate.netresearchgate.net-sigmatropic shift (aza-Claisen rearrangement) of this compound, the rate law would likely be first-order with respect to the hydroxylamine derivative:

Rate = k[this compound]

In this equation, 'k' represents the rate constant. The experimental determination of this rate law would involve a series of experiments where the initial concentration of this compound is varied, and the initial reaction rate is measured. A linear relationship between the initial rate and the initial concentration would confirm the first-order kinetics.

A hypothetical set of data for a kinetic study on the thermal rearrangement of this compound is presented in the table below to illustrate the expected findings.

| Experiment | Initial Concentration of this compound (M) | Initial Rate (M/s) |

| 1 | 0.05 | 1.0 x 10⁻⁵ |

| 2 | 0.10 | 2.0 x 10⁻⁵ |

| 3 | 0.15 | 3.0 x 10⁻⁵ |

| 4 | 0.20 | 4.0 x 10⁻⁵ |

From this hypothetical data, a plot of the initial rate versus the initial concentration would yield a straight line, confirming a first-order dependency on the reactant and allowing for the calculation of the rate constant, k.

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms during a transformation. wikipedia.org In the context of the rearrangement of this compound, isotopic labeling can provide definitive evidence for the concerted, intramolecular nature of the reaction and can help to distinguish between different possible rearrangement pathways, such as a researchgate.netresearchgate.net-sigmatropic versus a researchgate.netrsc.org-sigmatropic shift. wikipedia.orgresearchgate.net

A key experiment would involve synthesizing this compound with an isotopic label, for example, a carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) atom, at a specific position in the allyl group. For instance, if the terminal carbon of the allyl group (the vinyl methyl group) is labeled, the position of this label in the rearranged product can be determined.

For a researchgate.netresearchgate.net-sigmatropic rearrangement, the labeled carbon would be expected to be at the carbon atom newly bonded to the nitrogen atom in the product. Conversely, a researchgate.netrsc.org-sigmatropic rearrangement would result in the labeled carbon being adjacent to the nitrogen-bearing carbon. The analysis of the product mixture, typically by mass spectrometry or ¹³C NMR spectroscopy, would reveal the position of the isotopic label. nih.gov

Crossover experiments are another type of isotopic labeling study that can confirm the intramolecular nature of a rearrangement. In a crossover experiment, a mixture of two isotopically labeled reactants is allowed to react. For example, one could react an equimolar mixture of this compound and a deuterated analogue. If the reaction is strictly intramolecular, only the corresponding rearranged products with the original isotopic composition will be formed. The absence of "crossed" products, where a fragment from one reactant molecule combines with a fragment from another, would strongly support an intramolecular mechanism.

While specific isotopic labeling studies on this compound have not been reported in the reviewed literature, the principles of such experiments are well-established in the study of pericyclic reactions. nih.gov The table below outlines a hypothetical crossover experiment.

| Reactants | Expected Products (Intramolecular) | Possible Crossover Products (Intermolecular) |

| This compound + O-(1-Methyl-allyl-d₅)-hydroxylamine | Rearranged this compound + Rearranged O-(1-Methyl-allyl-d₅)-hydroxylamine | Rearranged products with mixed isotopic content (e.g., d₁, d₂, d₃, d₄) |

The absence of the crossover products upon analysis would provide compelling evidence for an intramolecular rearrangement mechanism.

Stereochemical Analysis of Reaction Products

The stereochemical outcome of a reaction is a critical component of its mechanistic investigation. For the rearrangement of this compound, the presence of a stereocenter at the 1-position of the allyl group means that the stereochemistry of the rearrangement can be studied. If the starting material is enantiomerically pure, the stereochemistry of the product can reveal important details about the transition state geometry.

Sigmatropic rearrangements, such as the aza-Claisen rearrangement, are known to proceed through highly ordered, chair-like transition states. organic-chemistry.org This has significant stereochemical consequences. The chirality of the starting material can be transferred to the product with a high degree of fidelity. For an enantiomerically pure starting material, the rearrangement is expected to produce a product with a predictable and high enantiomeric excess. nih.gov

For this compound, if we consider a specific enantiomer, for example, (R)-O-(1-Methyl-allyl)-hydroxylamine, the researchgate.netresearchgate.net-sigmatropic rearrangement would be expected to proceed through one of two possible chair-like transition states. The substituent at the stereocenter (the methyl group) will preferentially occupy an equatorial position in the transition state to minimize steric strain. This preference will dictate the stereochemistry of the newly formed C-C bond and the resulting stereocenter in the product.

The stereochemical course of the rearrangement can be analyzed by preparing an enantiomerically enriched sample of this compound and then determining the stereochemistry of the rearranged product using techniques such as chiral chromatography or by converting the product to a known compound.

The table below illustrates the expected stereochemical outcome for the researchgate.netresearchgate.net-sigmatropic rearrangement of an enantiomerically pure this compound, assuming a chair-like transition state.

| Starting Material Stereoisomer | Major Product Stereoisomer | Stereochemical Outcome |

| (R)-O-(1-Methyl-allyl)-hydroxylamine | (S)-[Product Name] | Inversion of configuration at the migrating terminus |

| (S)-O-(1-Methyl-allyl)-hydroxylamine | (R)-[Product Name] | Inversion of configuration at the migrating terminus |

The high degree of stereospecificity observed in such reactions is a hallmark of concerted, pericyclic mechanisms and provides strong evidence against stepwise mechanisms involving radical or ionic intermediates, which would likely lead to racemization or a mixture of diastereomers. Studies on related chiral allylic systems have indeed shown excellent transfer of chirality in aza-Claisen rearrangements. nih.gov

Applications in Organic Synthesis and Chemical Biology

Building Blocks for Complex Molecular Architectures

The unique arrangement of functional groups in o-(1-Methyl-allyl)-hydroxylamine allows it to serve as a versatile precursor for a range of intricate molecular structures.

Construction of N-Heterocycles (e.g., Tetrahydroquinolines, Isoquinolines)

Hydroxylamine (B1172632) derivatives are fundamental nitrogen sources for the synthesis of nitrogen-containing heterocycles (N-heterocycles). mdpi.com The inherent weakness of the N-O bond, with an average bond energy of approximately 57 kcal/mol, facilitates its cleavage under various conditions to initiate cyclization cascades. mdpi.com This strategy has been widely adopted for creating structurally diverse heterocyclic systems. mdpi.com

Tetrahydroquinolines: While direct synthesis using this compound is specific, analogous pathways with related compounds establish a clear precedent. For instance, O-cyclopropyl hydroxylamines, which are also bench-stable, have been shown to be practical precursors for N-heterocycles. nih.gov In a similar vein, an N-arylated derivative of this compound could undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by a cyclization and rearomatization sequence in a one-pot reaction to produce substituted 2-hydroxy-tetrahydroquinolines. nih.gov

Isoquinolines: The isoquinoline (B145761) core is a common motif in natural alkaloids. wikipedia.orgthieme-connect.de Modern synthetic methods frequently employ hydroxylamine derivatives. For example, an efficient one-pot synthesis of isoquinolines involves the condensation of an aryl ketone with hydroxylamine to form an oxime intermediate in situ. organic-chemistry.org This intermediate then undergoes a rhodium(III)-catalyzed C-H bond activation and cyclization with an alkyne to furnish the multi-substituted isoquinoline ring system. organic-chemistry.org The (1-methyl-allyl) group in the subject compound could serve as a synthetic handle for post-cyclization modifications.

| Heterocycle | Precursor Type | Key Transformation | Reference |

| Tetrahydroquinolines | N-Aryl O-cyclopropyl hydroxylamines | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement & Cyclization | nih.gov |

| Isoquinolines | Oximes (from Hydroxylamine) & Alkynes | Rh(III)-Catalyzed C-H Activation & Annulation | organic-chemistry.org |

| Various N-Heterocycles | Oximes and Hydroxylamines | Transition-Metal-Catalyzed N-O Bond Cleavage | mdpi.com |

| This table summarizes synthetic strategies for N-heterocycles using hydroxylamine derivatives as key precursors. |

Synthesis of Nitrogen-Containing Scaffolds

The utility of hydroxylamines extends beyond the specific examples of tetrahydroquinolines and isoquinolines to a broader range of nitrogenous scaffolds. The cleavage of the N-O bond, prompted by transition metals or radical initiators, is a powerful tool for forming new C-N bonds. mdpi.com This approach has been successfully applied to construct heterocycles such as pyrroles, pyridines, aziridines, and β-lactams. mdpi.com In these syntheses, this compound can be envisioned as a synthon that provides not only a nitrogen atom but also a four-carbon chain that can be integrated into the final ring structure.

Precursors for Diols and Amino Alcohols

The dual functionality of this compound makes it a valuable precursor for polyfunctional linear molecules like diols and amino alcohols. The reactivity of the allyl group's double bond can be harnessed for dihydroxylation using standard reagents (e.g., osmium tetroxide), which would produce a hydroxylamino-diol.

Furthermore, the reduction of the hydroxylamine moiety is a key transformation. The selective reduction of the C=N bond in oxime ethers, which are closely related structures, can be achieved without cleaving the labile N-O bond. mdpi.com Subsequent or direct reduction of the N-O bond itself leads to the corresponding amine. This positions this compound as a masked form of an unsaturated amino alcohol, which can be unraveled through a sequence of reduction and dihydroxylation steps.

Reagents in C-N Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and hydroxylamine derivatives have emerged as potent reagents for this purpose.

Amination of Arenes and Alkenes

Amination of Arenes: Direct C-H amination of arenes is an atom-economical method for synthesizing anilines. Research has demonstrated that simple hydroxylamine can aminate electron-rich arenes under mild, room-temperature conditions mediated by titanium(III). nih.gov More complex O-acyl hydroxylamines have been used in iridium-catalyzed reactions for the direct C-H amidation of a broad range of arenes. acs.org A notable application is the ortho-selective amination of arene carboxylic acids, which proceeds through the rearrangement of an acyl O-hydroxylamine derivative without the need for precious metals. nih.gov By analogy, this compound could serve as a source for the "(1-methyl-allyl)amino" group in similar C-H functionalization reactions.

Amination of Alkenes: The direct allylic amination of alkenes is a powerful method for producing valuable allylamines. acs.orgorganic-chemistry.org A copper-catalyzed approach uses O-benzoylhydroxylamines as precursors to install alkylamino groups onto various alkenes. nih.gov The mechanism involves an initial electrophilic amination with anti-Markovnikov selectivity. nih.gov In this context, this compound could potentially act as the aminating agent to transfer its specific amino group to other alkene substrates.

| Reaction Type | Substrate | Reagent Class | Catalyst/Mediator | Reference |

| C-H Amination | Arenes | Hydroxylamine | Ti(III) | nih.gov |

| ortho-C-H Amination | Arene Carboxylic Acids | Acyl O-hydroxylamines | Trifluoroacetic Acid / Iron | nih.gov |

| Allylic Amination | Alkenes | O-Benzoylhydroxylamines | Copper | nih.gov |

| This table provides an overview of C-N bond formation reactions where hydroxylamine derivatives are used as the aminating source. |

Introduction of Oxygen and Nitrogen Functionalities

This compound is a single, compact reagent capable of introducing both oxygen and nitrogen functionalities into a molecule. The core of this capability lies in the -NH-O- group. A classic reaction is the condensation with aldehydes or ketones to form oxime ethers, thereby installing a C=N-O linkage that is a versatile intermediate for further synthesis. ncert.nic.in

In the realm of biocatalysis, engineered heme enzymes have been developed that utilize hydroxylamine for nitrene transfer reactions. nih.gov These enzymes can perform transformations such as the aminohydroxylation of styrenes, demonstrating a sophisticated method for installing both an amino and a hydroxyl group in a single, stereocontrolled step. nih.gov Such enzymatic systems highlight the potential for using hydroxylamine-based reagents like this compound in advanced, sustainable chemical synthesis.

Role in Prodrug Strategies or "Click" Chemistry Analogues

The unique structural features of this compound, specifically the presence of a reactive hydroxylamine moiety and an allyl group, position it as a compound of interest in the development of prodrugs and as a participant in reactions analogous to "click" chemistry.

Prodrug Strategies:

The hydroxylamine functional group can be incorporated into larger drug molecules to create prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The hydroxylamine moiety can be used to mask a polar functional group in a parent drug, potentially enhancing its lipophilicity and ability to cross cell membranes. Once absorbed, the prodrug can undergo enzymatic or chemical transformation to release the active drug. For instance, esterase-catalyzed hydrolysis is a common mechanism for hydroxylamine-based prodrugs to release the parent compound scientificlabs.co.uk. The allyl group in this compound offers an additional site for modification, allowing for the attachment of promoieties that could target specific tissues or respond to particular physiological conditions, such as areas of high oxidative stress nih.gov.

| Prodrug Strategy | Potential Role of this compound | Release Mechanism |

| Masking Polar Groups | The hydroxylamine can react with a carboxylic acid or other functional group on a parent drug to form a cleavable bond. | Enzymatic (e.g., esterases) or chemical hydrolysis. scientificlabs.co.uk |

| Targeted Delivery | The allyl group can be functionalized with a targeting moiety. | Cleavage of the linker at the target site. |

| Controlled Release | The entire molecule can act as a promoiety, with its cleavage kinetics tuned by modifications to the allyl group. | In vivo metabolic processes. nih.gov |

"Click" Chemistry Analogues:

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. While the most famous example is the copper-catalyzed azide-alkyne cycloaddition, the principles of "click" chemistry can be extended to other reactions. The allyl group of this compound contains a carbon-carbon double bond that can participate in thiol-ene reactions, which are considered "click"-like. In these reactions, a thiol adds across the double bond in the presence of a radical initiator or UV light. This provides a highly efficient method for conjugating the hydroxylamine to other molecules, such as biomolecules or synthetic polymers. This type of reaction is orthogonal to many other functional groups found in biological systems, making it a valuable tool for bioconjugation.

Application in DNA Methylation Analysis (e.g., discrimination of dC and 5MedC)

A significant application of hydroxylamine derivatives, closely related to this compound, lies in the field of epigenetics, specifically in the analysis of DNA methylation. The ability to distinguish between cytosine (dC) and its methylated form, 5-methylcytosine (B146107) (5MedC), is crucial for understanding gene regulation and its role in development and disease, including cancer. ontosight.aisigmaaldrich.com

Traditional methods for methylation analysis, such as bisulfite sequencing, suffer from drawbacks like DNA degradation and specificity issues. sigmaaldrich.com Research has shown that O-allylhydroxylamine can chemically discriminate between dC and 5MedC based on the formation of different reaction products. ontosight.aisigmaaldrich.com When O-allylhydroxylamine reacts with dC, it forms a stable adduct that can exist in two isomeric forms (E and Z). The E-isomer is preferentially formed and leads to a dC to dT transition mutation during PCR amplification, which can be readily detected by sequencing. ontosight.aisigmaaldrich.com

In contrast, the reaction with 5MedC results in an adduct that predominantly exists in the Z-isomeric form. This Z-adduct acts as a roadblock for DNA polymerase, causing the enzyme to stall during replication. ontosight.aisigmaaldrich.com This differential outcome—a readable mutation for dC and a polymerase stop for 5MedC—provides a clear and accurate method for identifying the methylation status of cytosine bases. ontosight.ai Given the structural similarity, this compound is expected to exhibit analogous reactivity, with the methyl group potentially influencing the reaction kinetics or the stability of the resulting adducts.

Table of Differential Reactivity:

| Nucleobase | Reagent | Predominant Adduct Isomer | Outcome in PCR |

| Cytosine (dC) | O-allylhydroxylamine | E-isomer | dC to dT transition mutation ontosight.aisigmaaldrich.com |

| 5-Methylcytosine (5MedC) | O-allylhydroxylamine | Z-isomer | Polymerase stalling ontosight.aisigmaaldrich.com |

Integration into Peptidomimetic and Oligosaccharide Mimetic Structures

The chemical functionalities of this compound make it a valuable building block for the synthesis of peptidomimetics and oligosaccharide mimetics. These are molecules designed to mimic the structure and function of natural peptides and oligosaccharides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability.

Peptidomimetics:

In peptidomimetics, the native peptide backbone is altered to create a more drug-like molecule. The hydroxylamine moiety of this compound can be incorporated into a peptide-like chain, replacing a standard amide bond. This results in a structure that can still present the necessary side chains for biological activity while being resistant to proteases. Furthermore, the allyl group serves as a versatile handle for further chemical modifications, allowing for the introduction of additional functional groups or for cyclization of the peptidomimetic to constrain its conformation.

Oligosaccharide Mimetics:

Oligosaccharides play critical roles in cell recognition and signaling. However, their therapeutic use is often hampered by their poor pharmacokinetic properties. Oligosaccharide mimetics aim to replicate the carbohydrate's surface presentation of hydroxyl groups while replacing the unstable glycosidic linkages with more robust connections. iupac.org The hydroxylamine and allyl groups of this compound can be used to construct these non-natural backbones. For example, the hydroxylamine can react with an activated sugar derivative, and the allyl group can then be used in a subsequent reaction to link to another sugar mimic, creating a chain that mimics the natural oligosaccharide but with improved stability. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of o-(1-Methyl-allyl)-hydroxylamine in solution. While specific experimental spectra for this exact compound are not widely available in the surveyed literature, its ¹H and ¹³C NMR spectra can be predicted based on its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment (a 1:1:1:3:3 ratio for the distinct protons).

-NH₂ Protons: The two protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Vinyl Protons (-CH=CH₂): The three vinyl protons will form a complex multiplet system. The internal proton (-CH=) would appear as a multiplet due to coupling with both the terminal geminal protons and the adjacent methine proton. The two terminal protons (=CH₂) are diastereotopic and would each appear as a doublet of doublets.

Methine Proton (-CH-): The single proton on the carbon adjacent to the oxygen and the methyl group would appear as a multiplet, coupled to the methyl protons and the vinyl proton.

Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Four distinct signals are expected for the four carbon atoms of this compound.

Vinyl Carbons (-CH=CH₂): Two signals would be present for the sp² hybridized carbons of the double bond.

Methine Carbon (-CH-): A signal corresponding to the sp³ hybridized carbon bonded to the oxygen atom.

Methyl Carbon (-CH₃): A signal for the sp³ hybridized methyl carbon.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, confirming the connectivity between the methyl and methine protons, and between the methine and vinyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs found in molecules like allylamine (B125299) and allyl alcohol. hmdb.cachemicalbook.comchemicalbook.com

| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) |

| -CH₃ | ~ 1.2 | Doublet (d) | ~ 20 |

| >CH-O- | ~ 4.3 | Multiplet (m) | ~ 75 |

| =CH- | ~ 5.8 | Multiplet (m) | ~ 135 |

| =CH₂ | ~ 5.2 | Multiplet (m) | ~ 117 |

| -ONH₂ | Variable (Broad) | Singlet (s) | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (MW = 87.12 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₄H₉NO).

Under electron ionization (EI), the molecule would undergo fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 87, with its intensity depending on its stability. Key fragmentation pathways can be predicted based on the structure:

Cleavage of the N-O bond: This is a common fragmentation pathway for hydroxylamines.

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 72.

Loss of an allyl radical (•CH₂CH=CH₂): This would lead to a fragment at m/z = 46.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 87 | [C₄H₉NO]⁺ (Molecular Ion) | - |

| 72 | [C₃H₆NO]⁺ | •CH₃ |

| 70 | [C₄H₈N]⁺ | •OH |

| 46 | [CH₄NO]⁺ | •C₃H₅ |

| 41 | [C₃H₅]⁺ (Allyl cation) | •ONH₂ |

Chromatographic Methods for Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are fundamental for determining the purity of a chemical substance. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polarity of the hydroxylamine (B1172632) group, derivatization is often required to improve peak shape and thermal stability. nih.gov A common approach involves acetylation of the -NH₂ group or reaction with a ketone to form a more volatile oxime derivative. google.com Purity is assessed by the relative area of the main peak in the chromatogram, typically using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. Since this compound lacks a strong chromophore, direct UV detection would be insensitive. nih.gov Therefore, a pre-column derivatization method is typically used, where the analyte is reacted with a UV-active reagent, such as benzaldehyde, to form a derivative that can be readily detected by a UV-Vis detector. humanjournals.combiomedgrid.com Reversed-phase HPLC on a C18 column is the most common separation mode. The purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Table 3: Example of a Hypothetical HPLC Purity Assessment

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 3.5 | 0.25 | Impurity A |

| 2 | 6.8 | 99.5 | This compound (derivatized) |

| 3 | 8.1 | 0.15 | Impurity B |

| 4 | 9.2 | 0.10 | Derivatizing Agent |

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. There are no reports in the surveyed literature of a crystal structure for this compound.

However, if a single crystal of sufficient quality could be grown—often from a stable salt form like the hydrochloride—this technique would be the definitive method to confirm its atomic connectivity and, crucially, the absolute configuration (R or S) of its single stereocenter. chemicalbook.comresearchgate.net The analysis would yield a detailed three-dimensional model of the molecule within the crystal lattice.

Chiral Analysis for Enantiomeric Excess Determination

As this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical for any stereoselective synthesis or application.

Two primary methods are used for this analysis:

Chiral HPLC: This is a direct method involving the separation of the two enantiomers on a chiral stationary phase (CSP). The enantiomers interact differently with the chiral phase, leading to different retention times. The enantiomeric excess is calculated from the relative areas of the two peaks.

NMR Spectroscopy with Chiral Derivatizing Agents: This indirect method involves reacting the racemic or enantiomerically-enriched hydroxylamine with a highly pure chiral derivatizing agent (CDA). bham.ac.uk This reaction creates a mixture of diastereomers. Diastereomers have different physical properties and, importantly, are distinguishable in the NMR spectrum, exhibiting separate signals for at least some of their protons. acs.org By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly reflects the enantiomeric ratio of the original hydroxylamine.

Table 4: Methods for Chiral Analysis of this compound

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Direct separation of enantiomers on a chiral column. | Direct, accurate quantification. | Requires method development to find a suitable chiral stationary phase. |

| NMR with CDA | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Can be performed with standard NMR equipment. bham.ac.uk | Requires a pure chiral derivatizing agent; reaction must go to completion without racemization. |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of o-(1-Methyl-allyl)-hydroxylamine at the atomic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the properties of molecules like this compound. nih.govlp.edu.ua By approximating the electron density, DFT allows for the efficient calculation of the molecule's ground-state geometry and electronic properties.

Geometry Optimization: The initial step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the methyl group and the hydroxylamine (B1172632) moiety on the allylic backbone introduces several rotatable bonds, leading to multiple possible conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the relative energies of these conformers. doi.orgnih.gov

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, the molecular orbital energies, and the electrostatic potential. For this compound, the analysis would likely show a high electron density around the oxygen and nitrogen atoms of the hydroxylamine group, consistent with their high electronegativity. The electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative DFT Data for this compound (B3LYP/6-31G(d))

| Parameter | Optimized Value |

| C=C Bond Length | ~1.34 Å |

| C-O Bond Length | ~1.43 Å |

| N-O Bond Length | ~1.45 Å |

| C-C-C Bond Angle | ~124° |

| O-N-H Bond Angle | ~103° |

| Dipole Moment | ~1.5 D |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would be obtained from specific DFT calculations.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods can provide further insights.

Ab Initio Methods: Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for electronic energies and are often used as a benchmark for other methods. For a molecule of this size, single-point energy calculations using a method like CCSD(T) on a DFT-optimized geometry would provide a highly accurate electronic energy.

Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, or the more recent PM7, use parameters derived from experimental data to simplify the calculations. lp.edu.ua These methods are significantly faster than DFT or ab initio methods, making them suitable for preliminary conformational searches or for studying very large systems. However, their accuracy is generally lower and depends on the quality of the parameterization for the specific types of atoms and bonds present in the molecule.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the allyl chain in this compound means it can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. nih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. By simulating the molecule in a box of solvent molecules (e.g., water), MD can provide a detailed picture of its dynamic behavior, including the accessible conformations and the transitions between them. For this compound, MD simulations could reveal the preferred dihedral angles of the C-C-O-N backbone and the orientation of the methyl group, providing insights into its average shape and flexibility in a realistic environment.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. lp.edu.ua It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.commasterorganicchemistry.comchadsprep.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the hydroxylamine group, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be associated with the σ* anti-bonding orbital of the N-O bond.

The energy and spatial distribution of these frontier orbitals can predict how the molecule will react:

Nucleophilic reactions: The HOMO's location on the nitrogen suggests it will act as a nucleophile, readily donating its lone pair of electrons.

Electrophilic reactions: The LUMO's character suggests that reactions with electrophiles might lead to the cleavage of the N-O bond.

Radical reactions: The allyl group can participate in radical reactions, and the stability of the resulting allyl radical can be analyzed using FMO theory. libretexts.orgyoutube.com

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.5 | N (lone pair) |

| LUMO | +2.1 | N-O (σ*) |

| HOMO-1 | -11.2 | C=C (π) |

Note: The data in this table is illustrative. Actual values are obtained from quantum chemical calculations.

Modeling of Transition States and Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition states and reaction pathways. researchgate.net For this compound, several reactions could be studied, such as its reaction with electrophiles, its oxidation, or its rearrangement.

To model a reaction pathway, the structures of the reactants, products, and the transition state connecting them are optimized. The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for calculating the activation energy of the reaction. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that the found transition state indeed connects the desired reactants and products. Such studies on related hydroxylamine derivatives have provided valuable insights into their reaction mechanisms. acs.org

Computational Exploration of Isomerism (e.g., E/Z isomerism in adducts)

The reaction of this compound with aldehydes or ketones would lead to the formation of oxime ethers. The resulting C=N double bond in these adducts can exhibit E/Z isomerism. uv.mxnih.govresearchgate.net

Computational methods can be employed to predict the relative stabilities of the E and Z isomers. By calculating the optimized geometries and energies of both isomers, it is possible to determine which one is thermodynamically favored. Furthermore, the energy barrier for the interconversion between the E and Z isomers can be calculated by locating the transition state for the isomerization process. These calculations can help rationalize the observed product ratios in chemical reactions and provide a deeper understanding of the factors controlling stereoselectivity.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The development of enantiomerically pure o-(1-Methyl-allyl)-hydroxylamine presents a significant opportunity, as the stereocenter at the allylic position can profoundly influence the biological activity and physical properties of its downstream products. Future research is increasingly focused on the development of novel catalytic systems to achieve this enantioselectivity.

One promising avenue is the use of transition metal catalysis. For instance, titanium-catalyzed asymmetric oxidation of racemic amines has shown excellent chemo- and enantioselectivity in producing a wide array of chiral hydroxylamines. acs.org This methodology, if adapted for the synthesis or resolution of this compound, could provide a direct and efficient route to the desired enantiomer. Another key strategy is the asymmetric hydrogenation of oximes. Nickel-catalyzed asymmetric hydrogenation has been successfully employed to prepare chiral hydroxylamines with high yields and enantiomeric excesses. orgsyn.org Applying this to the corresponding oxime precursor of this compound could be a viable synthetic pathway.

Furthermore, palladium-catalyzed asymmetric allylic substitution reactions represent a powerful tool for the formation of C-N bonds. acs.orgnih.gov Research into chiral palladium complexes that can mediate the reaction of a nitrogen source with a suitable 1-methyl-allyl precursor could lead to the direct enantioselective synthesis of the target molecule. The design of new chiral ligands, including those based on binaphthol or phosphoramidites, will be crucial in achieving high levels of stereocontrol in these transformations. acs.orgnih.gov

| Catalytic Approach | Potential Precursor/Reaction | Key Advantages |

| Titanium-catalyzed asymmetric oxidation | Racemic 1-methyl-allylamine | Direct oxidation, high chemo- and enantioselectivity acs.org |

| Nickel-catalyzed asymmetric hydrogenation | 1-Methyl-allyl oxime | High yield and enantiomeric excess orgsyn.org |

| Palladium-catalyzed allylic amination | 1-Methyl-allyl carbonate/phosphate and a hydroxylamine (B1172632) surrogate | High functional group tolerance, formation of C-N bond acs.orgnih.gov |

Expansion of Reaction Scope and Substrate Diversity

Beyond its synthesis, the reactivity of this compound is a fertile ground for exploration. The expansion of its reaction scope with a diverse range of substrates will be a key driver of its future applications. The hydroxylamine functionality can act as a nucleophile, while the allyl group can participate in a variety of transformations, including cross-coupling reactions, additions, and cycloadditions.

Future work will likely focus on leveraging the dual reactivity of this compound. For example, the nitrogen atom can be used in palladium-catalyzed allylic amination reactions with various electrophiles, leading to more complex chiral amines. acs.org The development of protocols for the regioselective and stereoselective functionalization of the double bond in the allyl group, while preserving the hydroxylamine moiety, will also be a significant area of research. This could involve reactions such as dihydroxylation, epoxidation, or hydroformylation, yielding multifunctional building blocks.

Moreover, the reaction of this compound with aldehydes and ketones to form the corresponding oximes is a well-established transformation. khanacademy.orgyoutube.com However, exploring the reactivity of these derived oximes in rearrangements, such as the Beckmann rearrangement, could provide access to a variety of lactams and amides, which are important structural motifs in many biologically active molecules. youtube.com

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation.

One promising area is the use of electrosynthesis. nih.gov The electrochemical reduction of appropriate nitro or nitroso precursors could provide a clean and efficient method for the synthesis of hydroxylamines, avoiding the need for harsh chemical reducing agents. Recently, ketone-mediated electroreduction of nitrate (B79036) has been shown to be a viable method for hydroxylamine synthesis, which could be adapted for this specific compound. nih.govacs.org

The use of task-specific ionic liquids as both solvent and catalyst is another green approach that has been explored for the synthesis of hydroxylamines. organic-chemistry.org These ionic liquids can offer high selectivity and operational simplicity. Furthermore, the development of catalytic systems that utilize environmentally friendly oxidants, such as hydrogen peroxide, is a key goal. nih.gov A patent has been filed for a green synthesis method of hydroxylamine salts using an aliphatic ketone, ammonia (B1221849), and hydrogen peroxide, which could potentially be adapted. google.com

Exploration of New Reactivity Modes and Cascade Reactions

The discovery of new reactivity modes and the design of cascade reactions are at the forefront of modern organic synthesis. For this compound, this could involve harnessing the interplay between the hydroxylamine and allyl functionalities to trigger novel transformations.